N-cyclooctylpiperidin-1-amine

Physicochemical Property Lipophilicity Drug Design

N-Cyclooctylpiperidin-1-amine is a member of the N-aminopiperidine family, a class of hydrazine derivatives characterized by a reactive N-N bond directly attached to the piperidine ring, unlike simple tertiary piperidine amines. Its structure features a bulky, lipophilic cyclooctyl group on the piperidine nitrogen, alongside a primary amino group, giving it the molecular formula C13H27N3 (or C13H26N2 in its base form) and a molecular weight of ~210–225 g/mol.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B5870234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctylpiperidin-1-amine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NN2CCCCC2
InChIInChI=1S/C13H26N2/c1-2-5-9-13(10-6-3-1)14-15-11-7-4-8-12-15/h13-14H,1-12H2
InChIKeyOFFONFVWPZUJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclooctylpiperidin-1-amine: Procuring a Unique N-Amino-Piperidine Scaffold


N-Cyclooctylpiperidin-1-amine is a member of the N-aminopiperidine family, a class of hydrazine derivatives characterized by a reactive N-N bond directly attached to the piperidine ring, unlike simple tertiary piperidine amines . Its structure features a bulky, lipophilic cyclooctyl group on the piperidine nitrogen, alongside a primary amino group, giving it the molecular formula C13H27N3 (or C13H26N2 in its base form) and a molecular weight of ~210–225 g/mol [1]. This places it at the intersection of cyclic hydrazine chemistry and highly hydrophobic cycloalkyl-piperidine scaffolds, making it a niche intermediate for medicinal chemistry exploration, particularly where both a hydrazine reactive handle and significant steric bulk are required [2].

Why a Simple Tertiary Amine or Parent Hydrazine Cannot Replace N-Cyclooctylpiperidin-1-amine


Substituting N-cyclooctylpiperidin-1-amine with superficially similar compounds like 1-cyclooctylpiperidine (a simple tertiary amine) or the parent N-aminopiperidine (NAP) will lead to profound reactivity and physicochemical divergence. 1-Cyclooctylpiperidine lacks the terminal N-N bond and its associated nucleophilic and cytochrome P450-inhibitory properties, which are well-documented for the N-aminopiperidine class [1]. Conversely, while NAP possesses the reactive hydrazine core, it lacks the cyclooctyl group's substantial lipophilic contribution (calculated logP for NAP is approximately -0.3, versus a predicted logP of ~3-4 for the cyclooctyl-substituted analog ). This difference fundamentally alters membrane permeability, metabolic stability, and target binding kinetics, rendering them non-interchangeable in any structure-activity relationship (SAR) or synthetic pathway dependent on both specific reactivity and high lipophilicity [2].

Head-to-Head Evidence: Quantifying Differentiation for N-Cyclooctylpiperidin-1-amine


Lipophilicity-Driven Differentiation: Cyclooctyl vs. Parent Hydrazine

A critical differentiator for N-cyclooctylpiperidin-1-amine is its vastly increased lipophilicity over the unsubstituted parent compound, N-aminopiperidine (NAP). While NAP has a computed logP of -0.3, indicating high water solubility and poor membrane permeability, the addition of the cyclooctyl group on the piperidine nitrogen is predicted to increase the logP by approximately 3-4 orders of magnitude . This is evidenced by the close analog N-cyclooctylpiperidine (lacking the N-NH2 group), which has a calculated logP of 4.0 [1]. This massive shift enables the compound to enter lipophilic environments such as the blood-brain barrier and lipid membranes, which NAP cannot effectively penetrate.

Physicochemical Property Lipophilicity Drug Design

Unique N-N Bond Reactivity vs. Simple Tertiary Amine Analogs

Unlike 1-cyclooctylpiperidine, a simple tertiary amine, N-cyclooctylpiperidin-1-amine contains an N-N bond characteristic of the N-aminopiperidine class. This structural feature is not merely a descriptor; it imparts a distinct ability to inhibit cytochrome P450 enzymes through the formation of a quasi-irreversible metabolite-intermediate complex [1]. In a seminal study on metabolism-mediated cytotoxicity, the parent N-aminopiperidine (NAP) was found to be the most potent hydrazine derivative, reducing the toxic metabolite formation of cyclophosphamide by 50% at a concentration of approximately 1 mM. This correlated with an apparent Michaelis constant of 1.2 mM for the formation of the inhibitory P450 complex. Simple secondary and tertiary amines, including 1-cyclooctylpiperidine, cannot form this stable inhibitory complex and thus lack this specific biological reactivity.

Synthetic Chemistry Hydrazine Reactivity Cytochrome P450

Conformational Steric Bulk Versus Smaller Cycloalkyl Analogs

The cyclooctyl group in N-cyclooctylpiperidin-1-amine introduces significantly greater conformational flexibility and steric bulk compared to smaller cycloalkyl analogs like N-cyclohexylpiperidine. While N-cyclohexylpiperidine has a rigid chair conformation, the eight-membered cyclooctyl ring populates multiple low-energy states, potentially allowing it to better accommodate diverse receptor binding pockets . The increased molecular weight (210.36 g/mol for C13H26N2 analogs) and surface area provide a larger hydrophobic footprint. A direct relative, 2-(cyclooctylmethyl)piperidine, demonstrates a measured logP of 3.8, underscoring the impact of the cyclooctyl motif on physicochemical properties . In contrast, N-cyclohexylpiperidine (calculated logP ~2-3) is significantly less lipophilic.

Steric Effects Receptor Binding Conformational Analysis

Synthetic Utility: Patent-Backed Intermediate for Quinoxaline-Piperidine Compounds

The commercial value of N-cyclooctylpiperidin-1-amine is partly secured by its role as a key intermediate in the synthesis of substituted-quinoxaline-type piperidine compounds, as detailed in patent EP3564240A1 [1]. The specific N-cyclooctyl-piperidine scaffold is listed as intermediate A3, required for constructing the final pharmaceutical agents. A simpler analog like 1-cyclohexylpiperidine or the parent N-aminopiperidine cannot be substituted in this synthetic pathway without disrupting the steric and electronic requirements of the downstream coupling steps and final product binding profile [1]. This establishes a clear, documented use case that is defensible from a procurement perspective.

Synthetic Intermediate Patent Chemistry Drug Discovery

N-Cyclooctylpiperidin-1-amine: Evidence-Backed Application Scenarios


Central Nervous System (CNS) Drug Discovery Screening Libraries

The predicted high lipophilicity (logP ~3-4) of N-cyclooctylpiperidin-1-amine, a property inferred from its close analog N-cyclooctylpiperidine, positions it as a candidate for CNS-oriented compound libraries where blood-brain barrier penetration is required [1]. Its flexible, bulky cyclooctyl group offers a unique 3D pharmacophore compared to planar aromatic or smaller cycloalkyl-piperidine building blocks, enabling exploration of new chemical space in neurotransmitter receptor targets.

Cytochrome P450 Metabolism-Dependent Prodrug Design

Given the documented ability of the N-aminopiperidine class to form inhibitory metabolite complexes with cytochrome P450 enzymes, N-cyclooctylpiperidin-1-amine can serve as a core scaffold for designing prodrugs that leverage P450-mediated activation [1]. The cyclooctyl group further modulates the metabolic rate, offering a different pharmacokinetic profile compared to the rapid clearance observed with the parent NAP, which is a metabolite of rimonabant [2].

Synthesis of Patent-Protected Quinoxaline-Piperidine Therapeutics

The most concrete and defensible application is as a direct synthetic intermediate. According to patent EP3564240A1, the N-cyclooctyl-piperidine motif is essential for constructing substituted-quinoxaline-type piperidine compounds, a class under investigation for therapeutic use [1]. Procurement for this purpose is directly supported by intellectual property documentation and provides a clear avenue for SAR exploration around a patented core.

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a bifunctional scaffold possessing both a terminal primary amine (hydrazine) and a highly lipophilic cyclooctyl group, this compound is a versatile 'privileged fragment' for diversity-oriented synthesis. The N-N bond allows for rapid derivatization into hydrazones and other nitrogen-rich heterocycles, a reactivity not present in simple 1-cyclooctylpiperidine [1]. This enables the creation of compound libraries exploring both polar and hydrophobic receptor sub-pockets simultaneously.

Quote Request

Request a Quote for N-cyclooctylpiperidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.